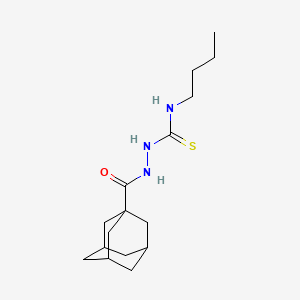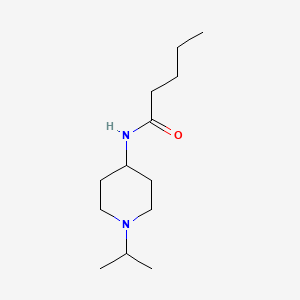![molecular formula C22H28N2O2 B5066621 11-(4-butoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5066621.png)
11-(4-butoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-butoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, commonly known as BDT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDT belongs to the class of diazabicyclooctanes and has been found to exhibit unique biological properties that make it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of BDT is not well understood. However, it is believed that BDT exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. BDT has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, BDT has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
BDT has been found to exhibit a variety of biochemical and physiological effects. In animal models, BDT has been found to reduce oxidative stress and inflammation in the brain, improve cognitive function and memory, and increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). Additionally, BDT has been found to improve the survival of neurons and promote the growth of new neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BDT is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. Additionally, BDT has been found to exhibit low toxicity and high selectivity for its target receptors. However, one of the limitations of BDT is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on BDT. One area of interest is the development of BDT-based drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BDT and its potential therapeutic applications. Other potential future directions include the development of new synthesis methods for BDT and the optimization of its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of BDT involves a multistep process that begins with the reaction of 4-butoxybenzaldehyde with ethyl acetoacetate. This reaction produces 11-(4-butoxybenzyl)-2,6,10-trioxatricyclo[7.3.1.0~2,7~]trideca-1,3,7,9-tetraene, which is then reacted with ammonia to produce BDT. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
BDT has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDT is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BDT has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, BDT has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
11-[(4-butoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-11-26-20-9-7-17(8-10-20)13-23-14-18-12-19(16-23)21-5-4-6-22(25)24(21)15-18/h4-10,18-19H,2-3,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFPVGADCKJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-[(4-Butoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-2-methylphenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5066544.png)


![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5066565.png)
![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)
![4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5066574.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5066595.png)
![(4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5066600.png)
![3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5066603.png)

![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}norvalinamide](/img/structure/B5066631.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5066634.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5066636.png)